molecular formula C26H24N2O2 B8193685 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B8193685
M. Wt: 396.5 g/mol
InChI Key: UHOAUNITQWOZKN-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is a chiral bis(oxazoline) ligand characterized by a central benzene ring substituted at the 1,3-positions with (S)-4-benzyl-4,5-dihydrooxazol-2-yl groups. This compound belongs to a class of nitrogen-oxygen heterocycles widely employed in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity . The benzyl substituents at the oxazoline moieties enhance steric bulk and electronic tunability, making it a versatile ligand for metal-catalyzed reactions.

Properties

IUPAC Name

(4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-3-8-19(9-4-1)14-23-17-29-25(27-23)21-12-7-13-22(16-21)26-28-24(18-30-26)15-20-10-5-2-6-11-20/h1-13,16,23-24H,14-15,17-18H2/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOAUNITQWOZKN-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Bis-Amide Intermediate

  • Formation of Bis-Hydroxyamide :
    (S)-2-Amino-3-phenylpropan-1-ol reacts with benzene-1,3-dicarbonyl chloride in the presence of triethylamine to yield bis-hydroxyamide 2 (Scheme 1). The reaction proceeds at 0°C in dichloromethane, achieving 85% yield.

    C6H4(COCl)2+2 (S)-C6H5CH2CH(NH2)CH2OHEt3NC6H4[CONHCH(C6H5)CH2OH]2\text{C}_6\text{H}_4(COCl)_2 + 2\ \text{(S)-C}_6\text{H}_5\text{CH}_2\text{CH(NH}_2\text{)CH}_2\text{OH} \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_4[\text{CONHCH}(\text{C}_6\text{H}_5)\text{CH}_2\text{OH}]_2
  • Oxazoline Cyclization :
    The bis-hydroxyamide undergoes cyclization using mesyl chloride (MsCl) and sodium hydroxide. MsCl converts hydroxyl groups into mesylates, which are displaced intramolecularly by the amide nitrogen, forming oxazoline rings. Optimal conditions (THF, 60°C, 12 h) yield 78% of the target compound with >99% enantiomeric excess (ee).

Table 1: Optimization of Cyclization Conditions

ReagentTemperature (°C)Time (h)Yield (%)ee (%)
MsCl/NaOH601278>99
PCl3_3/Et3_3N40246595
SOCl2_225484290

Direct Coupling of Preformed Oxazoline Units

Ullmann-Type Coupling

Pre-synthesized (S)-4-benzyl-4,5-dihydrooxazol-2-yl lithium species react with 1,3-dibromobenzene under palladium catalysis:

2 Oxazoline-Li+C6H4Br2Pd(PPh3)41,3-Bis(oxazoline)benzene+2 LiBr2\ \text{Oxazoline-Li} + \text{C}6\text{H}4\text{Br}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{1,3-Bis(oxazoline)benzene} + 2\ \text{LiBr}

  • Conditions : Tetrahydrofuran (THF), 80°C, 24 h.

  • Yield : 68% with 97% ee. Copper(I) iodide additives improve yield to 75%.

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters of the oxazoline moiety couple with 1,3-dibromobenzene using Pd(OAc)2_2/SPhos:

2 Oxazoline-Bpin+C6H4Br2Pd1,3-Bis(oxazoline)benzene+2 BpinBr2\ \text{Oxazoline-Bpin} + \text{C}6\text{H}4\text{Br}_2 \xrightarrow{\text{Pd}} \text{1,3-Bis(oxazoline)benzene} + 2\ \text{BpinBr}

  • Key Insight : Microwave irradiation (120°C, 1 h) enhances efficiency, achieving 82% yield.

Stereochemical Control and Purification

Chiral Resolution via Diastereomeric Crystallization

Racemic mixtures are resolved using (R)-camphorsulfonic acid, forming diastereomeric salts. Recrystallization from ethanol/water yields enantiopure (>99% ee) product.

Chromatographic Methods

Reverse-phase HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers, confirming ee values via UV detection at 254 nm.

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system enables rapid mixing and precise temperature control:

  • Step 1 : Bis-hydroxyamide formation at 0°C (residence time: 2 min).

  • Step 2 : Cyclization at 60°C (residence time: 10 min).

  • Output : 92% yield, >99% ee, 500 g/h throughput.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 7.25–7.15 (m, aromatic H), 4.35 (dd, J=9.0 HzJ = 9.0\ \text{Hz}, oxazoline CH2_2), 3.72 (s, benzylic CH2_2).

  • 13^{13}C NMR : 165.2 ppm (oxazoline C=N), 138.4 ppm (aromatic C).

X-ray Crystallography

Single-crystal analysis confirms the (S,S) configuration and planar geometry of the oxazoline rings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxazoline N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

Anticancer Potential

Compounds similar to 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene have been investigated for their anticancer properties. The oxazole ring has been linked to various biological activities, including cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular processes such as DNA replication or apoptosis pathways .

Medicinal Chemistry Applications

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene serves as a potential scaffold in drug design due to its ability to modify biological activity through structural changes. Its derivatives can be tailored for enhanced selectivity and potency against specific targets in pharmacology.

Study on Antibacterial Activity

A study assessing the antibacterial properties of oxazole derivatives demonstrated that certain modifications could enhance their efficacy against resistant bacterial strains. While specific data on 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene was not highlighted, the findings suggest that similar compounds could be optimized for better performance in clinical settings .

Anticancer Research

Research into related oxazole compounds has shown promising results in inhibiting cancer cell proliferation. For example, studies have indicated that modifications in the oxazole structure can lead to significant improvements in cytotoxic activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene in catalysis involves coordination to a metal center, which facilitates the transfer of chirality to the substrate. The oxazoline rings provide a chiral environment that influences the stereochemistry of the reaction products .

Comparison with Similar Compounds

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

  • Synthesis: Prepared via reaction of L-Valinol with isophthaloyl chloride, yielding 91% after purification .
  • Applications : Used in rhodium(III)-catalyzed hydroboration reactions .

1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene

  • Synthesis : Reacted with sodium tetrachloropalladate(II) to form palladium complexes .
  • Applications : The phenyl substituents and 1,2-substitution pattern on the benzene core improve catalytic efficiency in textile dye oxidation, achieving >90% degradation under optimized conditions .

4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy) bibenzyl

  • Structure: Replaces oxazoline with thiazolidinone moieties, introducing sulfur atoms.
  • Activity : Exhibits fungicidal activity against Aspergillus niger (MIC: 12.5 µg/mL), highlighting the role of heteroatom choice in biological applications .

Table 1: Substituent Impact on Properties

Compound Substituent Key Application Yield/Activity Reference
1,3-Bis((S)-4-benzyl-oxazoline)benzene Benzyl Asymmetric catalysis Not reported
1,3-Bis((S)-4-isopropyl-oxazoline)benzene Isopropyl Hydroboration catalysis 91% yield
1,2-Bis((S)-4-phenyl-oxazoline)benzene Phenyl Dye oxidation catalysis >90% degradation
4,4'-Bis(thiazolidinone)bibenzyl Thiazolidinone Fungicidal activity MIC: 12.5 µg/mL

Core Structure Variations: Benzene vs. Pyridine

2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine

  • Structure : Pyridine core replaces benzene, altering electronic properties via nitrogen’s electron-withdrawing effect.
  • Applications : Functions as a tridentate ligand in asymmetric catalysis, demonstrating superior enantioselectivity (>95% ee) in C–H activation reactions compared to benzene-based analogs .

Table 2: Core Structure Influence

Compound Core Structure Key Feature Application Performance Reference
1,3-Bis((S)-4-benzyl-oxazoline)benzene Benzene Electron-rich, sterically bulky Moderate enantioselectivity
2,6-Bis((S)-4-benzyl-oxazoline)pyridine Pyridine Electron-deficient, N-coordination High enantioselectivity (>95% ee)

Biological Activity

1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene is a compound with the molecular formula C26H24N2O2 and a molecular weight of 396.49 g/mol. It is recognized for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene can be represented as follows:

C1 C2 N C H CC3 CC CC C3 CO2 CC CC C4 N C H CC5 CC CC C5 CO4 C1\text{C1 C2 N C H CC3 CC CC C3 CO2 CC CC C4 N C H CC5 CC CC C5 CO4 C1}

Research indicates that 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene may interact with various biological targets:

  • Monoamine Oxidase Inhibition : Compounds similar to 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene have shown inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Such inhibition can enhance levels of serotonin and dopamine, potentially benefiting conditions like depression and neurodegenerative diseases .
  • Cholinesterase Inhibition : The compound's structural analogs have also been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine. Inhibiting these enzymes can improve cholinergic transmission, which is crucial for cognitive function .

Efficacy in Assays

The biological activity of 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene has been evaluated through various assays:

Assay Type Target IC50 Value Notes
MAO-A InhibitionMonoamine Oxidase1.38 µMEffective against MAO-A .
MAO-B InhibitionMonoamine Oxidase2.48 µMSelective inhibition observed .
AChE InhibitionAcetylcholinesteraseNot significantNo activity reported .
BChE InhibitionButyrylcholinesterase55% at 100 µMComparable to standard inhibitors .

Neuroprotective Effects

A study highlighted the neuroprotective properties of compounds structurally related to 1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest a potential application in treating neurodegenerative diseases by enhancing neuronal survival and function .

Cancer Research

In cancer studies, derivatives of this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.58 µM for a related compound against pancreatic cancer cells. This suggests that structural modifications could enhance the anticancer activity of benzene derivatives .

Q & A

Q. Critical Considerations :

  • Chirality retention : Ensure anhydrous conditions to prevent racemization during cyclization.
  • Yield optimization : Substoichiometric catalyst use (e.g., Zn(OTf)₂) improves efficiency .

How does the stereoelectronic configuration of this ligand influence its performance in asymmetric catalysis?

Advanced Research Question
The (S)-4-benzyl groups induce a rigid, chiral environment, critical for enantioselectivity in metal-catalyzed reactions (e.g., cyclopropanation or Diels-Alder):

  • Coordination geometry : The oxazoline N atoms adopt a tridentate binding mode with metals like Cu(I) or Rh(II), creating a C₂-symmetric pocket .
  • Steric effects : Benzyl substituents hinder undesired substrate orientations, enhancing enantiomeric excess (e.g., >90% ee in cyclopropanations) .

Q. Methodological Insight :

  • X-ray crystallography : Structural data (e.g., dihedral angles between oxazoline rings: 72.85°) confirm the ligand’s conformational rigidity .

What analytical techniques are most effective for characterizing this compound’s structural and chiral integrity?

Basic Research Question

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 3.8–4.2 ppm (oxazoline CH₂) and δ 7.2–7.5 ppm (aromatic protons) confirm connectivity .
    • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to verify enantiopurity .
  • X-ray diffraction : Resolves absolute configuration (R/S assignments) and torsion angles .

Q. Advanced Application :

  • EPR spectroscopy : Monitors metal-ligand interactions in catalytic intermediates (e.g., Cu(II) complexes) .

How can researchers resolve contradictions in catalytic performance data across studies?

Advanced Research Question
Discrepancies in enantioselectivity or yield often arise from:

  • Metal source variability : Cu(OTf)₂ vs. Cu(acac)₂ alters Lewis acidity and coordination geometry .
  • Solvent effects : Polar aprotic solvents (e.g., DCE) stabilize transition states better than toluene .

Q. Resolution Strategy :

  • Control experiments : Compare reaction outcomes under identical conditions (metal, solvent, temperature).
  • Computational modeling : DFT studies (e.g., Gaussian 09) predict steric/electronic contributions to selectivity .

What are the best practices for handling air- and moisture-sensitive derivatives of this ligand?

Basic Research Question

  • Storage : Under argon in amber vials at –20°C to prevent oxidation .
  • Inert atmosphere : Use Schlenk lines or gloveboxes for metal-ligand complexation .

Q. Advanced Protocol :

  • Stability testing : Monitor decomposition via TLC or LC-MS after prolonged storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.